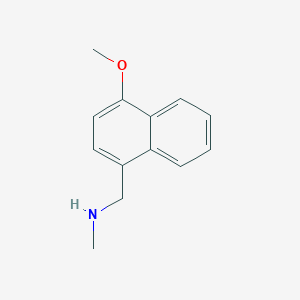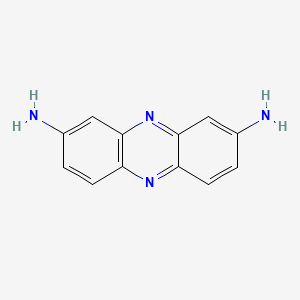
2,8-Phenazinediamine
Übersicht
Beschreibung
2,8-Phenazinediamine, also known as DPD or diaminodiphenylamine, is an organic compound with the molecular formula C12H10N4 . It has a molecular weight of 210.23 g/mol . The compound is also known by other names such as 2,8-Diaminophenazine, 3,7-Diaminophenazine, and phenazine-2,8-diamine .
Synthesis Analysis
The synthesis of phenazines, including this compound, involves several methods. These include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .
Molecular Structure Analysis
The InChI representation of this compound is InChI=1S/C12H10N4/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H,13-14H2 . The Canonical SMILES representation is C1=CC2=C(C=C1N)N=C3C=C(C=CC3=N2)N .
Chemical Reactions Analysis
The synthesis of phenazines, including this compound, involves several chemical reactions. These include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 210.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 210.090546336 g/mol . The topological polar surface area of the compound is 77.8 Ų . The compound has a heavy atom count of 16 .
Wissenschaftliche Forschungsanwendungen
Environmental Impact
Identification of Mutagenic Aromatic Amines in River Samples with Industrial Wastewater Impact 2,8-Phenazinediamine has been identified as an environmental contaminant, particularly in river samples impacted by industrial wastewater. It's one of the potent mutagenic aromatic amines, possibly a byproduct of dye production. This compound accounted for a significant portion of the mutagenicity of wastewater effluents in a chemical-industrial area in Germany (Muz et al., 2017).
Synthetic Methods
Synthetic Routes for Phenazines An Overview
The phenazine framework, including this compound, offers numerous biological properties, leading to significant applications in medicinal and industrial fields. Several synthetic routes have been developed for phenazines, including the Wohl–Aue method, Beirut method, and others. These approaches are crucial for the continued exploration and utilization of phenazines (Chaudhary & Khurana, 2018).
Biomedical Applications
A New Series of Quadrupolar Type Two‐Photon Absorption Chromophores Bearing 11, 12‐Dibutoxydibenzo[a,c]‐phenazine Bridged Amines Compounds with a core arylamine-phenazine-arylamine motif, like this compound, have been synthesized for applications in two-photon fluorescence imaging and photodynamic therapy. These compounds exhibit large two-photon absorption cross-section values, making them suitable for biomedical imaging and treatment applications (Velusamy et al., 2009).
Phenazines and Cancer Phenazines, a class that includes this compound, have been investigated extensively as potential anti-cancer agents. This research spans natural and synthetic phenazines, focusing on their in vitro, in vivo, and clinical anti-cancer activities. The wide range of compounds studied underscores the potential of phenazines in cancer treatment (Cimmino et al., 2012).
Microbial Applications
Phenazine Compounds in Fluorescent Pseudomonas spp. Biosynthesis and Regulation this compound, as part of the phenazine class, is involved in bacterial biosynthesis and regulatory processes. Phenazines are secondary metabolites synthesized by fluorescent Pseudomonas spp., playing roles in antibiotic properties, electron shuttling, and influencing biofilm formation and architecture (Mavrodi et al., 2006).
Metabolism and Function of Phenazines in Bacteria Phenazines are crucial in bacterial interactions and biotechnological processes. They serve as electron shuttles, modify cellular redox states, and influence gene expression patterns. This highlights the multifaceted roles of phenazines, including this compound, in bacterial ecology and physiology (Pierson & Pierson, 2010).
Solubility Enhancement in Pharmaceuticals
Formation of Dendrimer-Guest Complexes as a Strategy to Increase the Solubility of a Phenazine N, N′-Dioxide Derivative The use of dendrimers to enhance the solubility of phenazine derivatives, including this compound, has been explored. This approach addresses the low solubility issue of phenazines in physiological media, paving the way for their application in therapeutic drugs (Dib et al., 2019).
Safety and Hazards
The safety data sheet indicates that 2,8-Phenazinediamine should not be released into the environment . In case of contact, rinse immediately with plenty of water . If symptoms persist, seek medical attention . During fire-fighting measures, wear self-contained breathing apparatus and full protective gear .
Wirkmechanismus
Target of Action
It’s known that aromatic amines like 2,8-phenazinediamine can interact with various biological targets due to their rich organic chemistry .
Mode of Action
It’s known that aromatic amines can interact with their targets through various mechanisms, including hydrogen bonding, π-π stacking, and electrostatic interactions
Biochemical Pathways
One study found that this compound was associated with mutagenic activity in surface water receiving industrial wastewater effluent . This suggests that this compound might interfere with DNA replication or repair, but further studies are needed to confirm this and identify other affected pathways.
Pharmacokinetics
As an aromatic amine, it’s likely to have good absorption due to its planar structure and ability to form hydrogen bonds . Its distribution, metabolism, and excretion would depend on factors such as its lipophilicity, molecular size, and interactions with transport proteins and metabolic enzymes .
Result of Action
Given its potential mutagenic activity , it might cause DNA damage or mutations at the molecular level, which could lead to cellular changes such as altered gene expression or cell cycle disruption.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its stability and efficacy might be affected by factors such as pH, temperature, and the presence of other chemicals . Furthermore, its action might be modulated by biological factors such as the target’s expression level, cellular location, and post-translational modifications.
Biochemische Analyse
Biochemical Properties
2,8-Phenazinediamine is known for its promising luminescence, electrochemical, and biochemical applications
Cellular Effects
It has been observed that levels of antioxidant metabolites such as this compound decrease in patients with certain diseases, suggesting a potential role in cellular oxidative stress .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known to be involved in arginine- and proline-related metabolism, leading to the generation of reactive oxygen species
Eigenschaften
IUPAC Name |
phenazine-2,8-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBDBWAKDHGKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C3C=C(C=CC3=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227846 | |
| Record name | 2,8-Phenazinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7704-40-7 | |
| Record name | 2,8-Diaminophenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7704-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Phenazinediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8-Phenazinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B3057065.png)


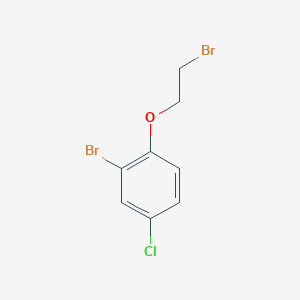




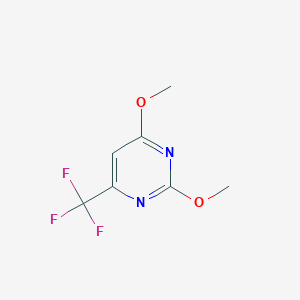
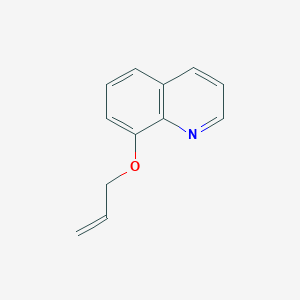
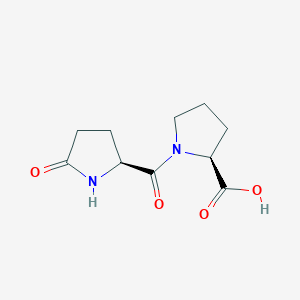
![Methanone, [2-[[(2-hydroxyethyl)methylamino]methyl]phenyl]phenyl-](/img/structure/B3057085.png)
